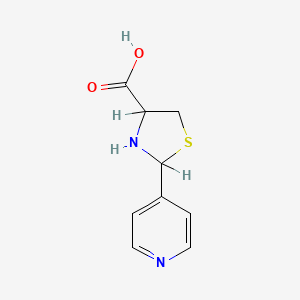

2-(4-Pyridyl)thiazolidine-4-carboxylic acid

Overview

Description

Synthesis Analysis

The synthesis of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid and its derivatives often involves the condensation of mercapto acids with aldimines derived from aromatic amines. A study by Aydogan et al. (2002) described the preparation of hetarylsubstituted thiazolidinones, including the discussed compound, through reactions involving pyrrole-2-carbaldehyde and different aromatic amines, showcasing a methodology for generating thiazolidine-fused compounds with potential antimicrobial activities (Aydogan, Oecal, Turgut, & Yolacan, 2002).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives, including 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, has been elucidated through various analytical techniques. Loscalzo, Kallen, and Voet (1973) determined the X-ray crystal structure of thiazolidine-4-carboxylic acid, providing insight into its low basicity compared to non-sulfur-containing analogues and highlighting the resonance stabilization of the unprotonated form due to sulfur atom interaction (Loscalzo, Kallen, & Voet, 1973).

Chemical Reactions and Properties

Thiazolidine derivatives undergo various chemical reactions due to their reactive sulfur and nitrogen atoms. For instance, Nagasawa et al. (1984) explored the protective effect of thiazolidine-4(R)-carboxylic acid derivatives against acetaminophen-induced hepatotoxicity, demonstrating their potential as prodrugs of L-cysteine. This study highlights the chemical reactivity and biological relevance of thiazolidine derivatives (Nagasawa, Goon, Muldoon, & Zera, 1984).

Physical Properties Analysis

The physical properties of 2-(4-Pyridyl)thiazolidine-4-carboxylic acid, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. The crystal structure analysis provides valuable information on the compound's stability and interactions with other molecules. Jagtap et al. (2016) synthesized and analyzed the stereochemical aspects of 2-aryl-thiazolidine-4-carboxylic acids, offering insights into the compound's physical characteristics through crystallography and computational studies (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Scientific Research Applications

2-(4-Pyridyl)thiazolidine-4-carboxylic acid is used as a pharmaceutical intermediate and also finds use in the field of organic synthesis .

Thiazolidines, the class of compounds to which 2-(4-Pyridyl)thiazolidine-4-carboxylic acid belongs, have been the subject of extensive research due to their diverse therapeutic and pharmaceutical activity . They are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position . The presence of sulfur enhances their pharmacological properties, and therefore, they are used as vehicles in the synthesis of valuable organic combinations .

Thiazolidines show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

For example, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the concept of CoFe2O4@SiO2/PrNH2 nanoparticles as a peculiar magnetically recyclable, green, and efficient catalyst, and the compound was found to be effective in the synthesis of 1,3-thiazolidin-4-ones .

-

Pharmaceutical Intermediate : “2-(4-Pyridyl)thiazolidine-4-carboxylic acid” is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

-

Organic Synthesis : This compound is also used in the field of organic synthesis . It can be used to synthesize a variety of organic compounds, contributing to the development of new materials and drugs.

-

Biological Applications : Thiazolidine motifs, including “2-(4-Pyridyl)thiazolidine-4-carboxylic acid”, show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, antioxidant activity, and so on . This diversity in the biological response makes it a highly prized moiety .

-

Green Chemistry : Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity . For example, the treatment of CoFe2O4@SiO2 with APTES in refluxing toluene led to the concept of CoFe2O4@SiO2/PrNH2 nanoparticles as a peculiar magnetically recyclable, green, and efficient catalyst, and the compound was found to be effective in the synthesis of 1,3-thiazolidin-4-ones .

-

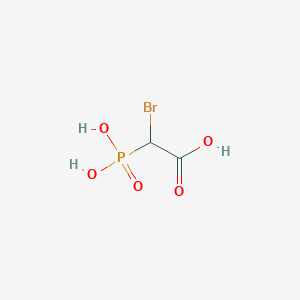

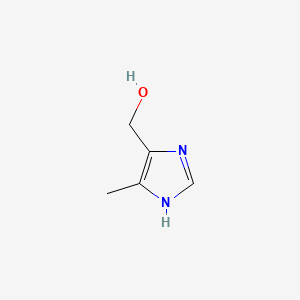

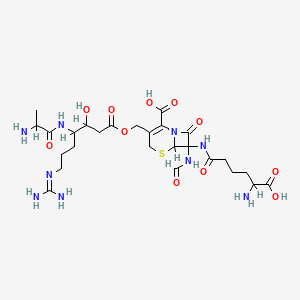

HPLC–UV Based Method : A method for simultaneous determination of plasma 2‑(3‑hydroxy‑5‑phosphonooxymethyl‑2‑methyl‑4‑pyridyl)‑1,3‑thiazolidine‑4‑carboxylic acid (HPPTCA), an adduct of cysteine (Cys) and active form of vitamin B6 pyridoxal 5′‑phosphate (PLP), as well as total low molecular‑weight thiols content, including Cys, homocysteine (Hcy), cysteinyl‑glycine (Cys‑Gly), and glutathione (GSH) has been developed . The assay is based on high performance liquid chromatography coupled with ultraviolet detection (HPLC–UV) .

Safety And Hazards

The compound should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents, strong acids, and strong bases . It has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

properties

IUPAC Name |

2-pyridin-4-yl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c12-9(13)7-5-14-8(11-7)6-1-3-10-4-2-6/h1-4,7-8,11H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYYUJCKJSSPXQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(S1)C2=CC=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965495 | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |

CAS RN |

51226-84-7 | |

| Record name | 2-(4-Pyridyl)thiazolidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051226847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51226-84-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303513 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4,7-Bis(carboxymethyl)-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B1194304.png)

![(3S,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-(2,4,4-trimethyl-3-oxido-1,3-oxazolidin-2-yl)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1194310.png)